4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrazolyl group attached to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biological pathways.
Mechanism of Action
Target of Action
The primary target of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to reduced uridine uptake . This could potentially affect various cellular processes that rely on nucleotide synthesis and adenosine regulation .
Biochemical Analysis
Biochemical Properties
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . This inhibition affects the transport of nucleosides across cell membranes, which is vital for nucleotide synthesis and adenosine regulation. The compound’s interaction with ENTs is non-competitive and irreversible, indicating a strong binding affinity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of ENTs affects the availability of nucleosides, which in turn impacts nucleotide synthesis and energy metabolism . Additionally, it has been observed that the compound does not affect cell viability, protein expression, or the internalization of ENTs, suggesting a specific and targeted action .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s inhibition of ENTs involves binding to a site distinct from other conventional inhibitors, as demonstrated by molecular docking analysis . This unique binding site contributes to its selectivity and potency. The compound reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km), indicating a non-competitive inhibition mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the inhibitory effects of the compound on ENTs are irreversible and cannot be washed out, suggesting a lasting impact on nucleoside transport . Detailed studies on its stability and degradation over extended periods are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to achieve the desired therapeutic outcomes. It is essential to determine the optimal dosage that balances efficacy and safety. Studies have indicated that the compound’s inhibitory effects on ENTs are dose-dependent, with higher doses resulting in more significant inhibition .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of ENTs affects the metabolic flux of nucleosides and nucleotides, which are critical for cellular energy metabolism and nucleotide synthesis . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s selective inhibition of ENTs suggests that it may be preferentially transported and accumulated in cells expressing these transporters . This selective distribution can enhance its therapeutic efficacy while minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s interactions with ENTs suggest that it may be localized to cellular membranes where these transporters are present . Additionally, any post-translational modifications or targeting signals that direct the compound to specific compartments or organelles can further influence its activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts . The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
The pyrazolyl group is generally synthesized separately and then coupled with the piperazine derivative. This coupling can be achieved through various methods, including the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in receptor binding studies, particularly in the study of neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperazin-1-yl derivatives: These compounds share a similar structure but with a chlorine atom instead of a fluorine atom.
4-(4-methylphenyl)piperazin-1-yl derivatives: These compounds have a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine enhances its binding affinity and selectivity for certain receptors compared to its analogs. This makes it a valuable compound in the development of new therapeutic agents with improved efficacy and reduced side effects .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6/c18-14-2-4-15(5-3-14)22-8-10-23(11-9-22)16-12-17(20-13-19-16)24-7-1-6-21-24/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVPBCFRGAEGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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